N,N-Diethylaniline hydrochloride
Overview
Description
N,N-Diethylaniline hydrochloride is a chemical compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is commonly used in organic synthesis and has various applications in different fields.
Safety and Hazards
N,N-Diethylaniline hydrochloride is considered hazardous. It is corrosive and irritating to skin, eyes, and mucous membranes. It is moderately toxic by inhalation, absorption, and ingestion . The compound is also considered a danger due to its reactivity with water, which liberates extremely flammable gases .
Mechanism of Action
Target of Action
Similar compounds like 3,4-dimethylaniline have been found to interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
It’s known that n,n-diethylaniline neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Pharmacokinetics
It’s known that n,n-diethylaniline is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
N,N-Diethylaniline hydrochloride may cause temporary incapacitation or residual injury . It’s irritating to skin, eyes, and mucous membranes and moderately toxic by inhalation, absorption, and ingestion . Absorption into the body leads to the formation of methemoglobin which, in sufficient concentration, may cause cyanosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . Also, it may generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .
Biochemical Analysis
Biochemical Properties
N,N-Diethylaniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms charge transfer complexes with fullerenes, which are used in the synthesis of oxazol-5(4H)-ones . Additionally, this compound is involved in the synthesis of azo disperse dyes and the preparation of 6′-prenylisoflavone via Claisen rearrangement . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with fullerenes can impact cellular signaling and metabolic pathways . Additionally, this compound’s role in the synthesis of pharmaceuticals suggests potential effects on gene expression and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms charge transfer complexes with fullerenes, which can influence enzyme activity and gene expression . Additionally, its role in the synthesis of azo disperse dyes and other intermediates suggests potential interactions with various enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound is slightly soluble in water and soluble in alcohol and ether . This solubility profile can influence its stability and degradation in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, this compound has been identified as a strong basic compound with potential toxic effects at high doses . These dosage-dependent effects are essential for understanding the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in the synthesis of pharmaceuticals and other intermediates suggests its involvement in complex metabolic networks . Additionally, this compound has been identified in human blood, indicating its potential metabolic significance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in water, alcohol, and ether suggests its ability to be transported and distributed in various cellular environments . Additionally, its interaction with fullerenes and other biomolecules can affect its localization and accumulation within cells.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s interaction with fullerenes and other biomolecules can direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its activity and function in different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylaniline hydrochloride can be synthesized by reacting N,N-diethylaniline with hydrochloric acid. The reaction typically involves dissolving N,N-diethylaniline in an organic solvent such as diethyl ether, followed by the slow addition of hydrochloric acid gas until the pH reaches around 1.5. The reaction mixture is then stirred at a low temperature (10-15°C) for a couple of hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process is designed to be efficient, environmentally friendly, and to produce high yields. The reaction is carried out under anhydrous conditions to prevent any side reactions and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethyl-p-benzoquinone.
Reduction: It can be reduced to form N,N-diethylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: N,N-diethyl-p-benzoquinone.
Reduction: N,N-diethylcyclohexylamine.
Substitution: N,N-diethyl-4-nitroaniline and N,N-diethyl-4-sulfonylaniline.
Scientific Research Applications
N,N-Diethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for various therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-p-toluidine: Similar structure but with a methyl group on the benzene ring.
N,N-Diethylbenzylamine: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness: N,N-Diethylaniline hydrochloride is unique due to its specific reactivity and the types of products it forms in various reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
N,N-diethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWTNQXCXUEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207551 | |
Record name | Aniline, N,N-diethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-45-1 | |
Record name | Benzenamine, N,N-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5882-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-diethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, N,N-diethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Diethylaniline hydrochloride in analytical chemistry, specifically in cholesterol measurement?
A1: this compound acts as a chromogenic reagent in enzymatic assays for total cholesterol determination. [, ] It reacts with hydrogen peroxide, a byproduct of the enzymatic cholesterol oxidation, to form a quinoneimine dye. This dye absorbs light at a specific wavelength (553 nm), allowing for the quantitative measurement of cholesterol concentration. [, ]
Q2: How does this compound contribute to the synthesis of pharmaceutical intermediates?
A2: this compound is a crucial component in the preparation of N,N-diethylaniline borane (DEANB), an efficient reducing agent. [] When combined with (S)-α,α-diphenylprolinol, it forms an oxazaborolidine catalyst. This catalyst, in conjunction with DEANB, enables the asymmetric reduction of ketones, leading to the synthesis of enantiopure pharmaceutical intermediates, as exemplified by the production of dapoxetine. []
Q3: Can you elaborate on the reaction mechanism involving this compound in the synthesis of 5-alkylcytidines?
A3: While this compound itself doesn't directly participate in the later stages of 5-alkylcytidine synthesis, it plays a crucial role in the initial step. [] It facilitates the conversion of 5-alkylbarbituric acids to 5-alkyl-2,4,6-trichloropyrimidines by phosphoryl chloride. This transformation is essential for constructing the pyrimidine ring system, a core structural component of 5-alkylcytidines. []
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